molecular formula C8H11F3O2 B1488314 4-(2,2,2-Trifluoroethoxy)cyclohexanone CAS No. 1138244-29-7

4-(2,2,2-Trifluoroethoxy)cyclohexanone

Cat. No.: B1488314
CAS No.: 1138244-29-7
M. Wt: 196.17 g/mol
InChI Key: IHOGGQOEBMISNF-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)cyclohexanone is a fluorinated organic compound characterized by the presence of a trifluoroethoxy group attached to a cyclohexanone ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)cyclohexanone typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol under acidic or basic conditions. The reaction can be facilitated by using catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)cyclohexanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: Nucleophiles like amines or halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed:

  • Oxidation: Trifluoromethyl-substituted carboxylic acids.

  • Reduction: Trifluoromethyl-substituted alcohols.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)cyclohexanone is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 4-(2,2,2-Trifluoroethoxy)cyclohexanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

  • [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

  • (4-(2,2,2-Trifluoroethoxy)phenyl)boronic acid

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGGQOEBMISNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,2,2-Trifluoroethoxy)cyclohexanone
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